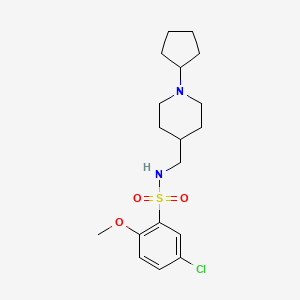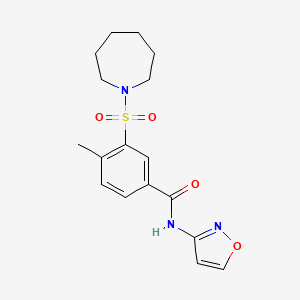
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound characterized by its indole core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of functional groups such as the cyanomethyl and methoxyethyl groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the cyanomethyl and methoxyethyl groups.
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Functionalization: The 2,3-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Cyanomethyl Group Introduction: The cyanomethyl group can be added via a nucleophilic substitution reaction using cyanomethyl halides.
Methoxyethyl Group Addition: The methoxyethyl group can be introduced through etherification reactions using methoxyethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole ring or the methoxyethyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring or methoxyethyl group.
Reduction: Amino derivatives from the reduction of the cyanomethyl group.
Substitution: Substituted indole derivatives with various functional groups replacing the cyanomethyl group.
科学的研究の応用
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for developing organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxyethyl group can enhance solubility and membrane permeability.
類似化合物との比較
Similar Compounds
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position.
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylate: Ester derivative with different reactivity.
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-sulfonamide: Sulfonamide derivative with potential for different biological activity.
Uniqueness
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties. Its combination of the cyanomethyl and methoxyethyl groups provides a balance of reactivity and stability, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
特性
IUPAC Name |
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-12(2)19(8-9-21-3)15-5-4-13(10-14(11)15)16(20)18-7-6-17/h4-5,10H,7-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHHTSFDVKSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC#N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2457492.png)

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)
